N-benzyl-N-phenylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJARBPQBIATJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209412 | |
| Record name | Benzyldiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606-87-1 | |
| Record name | N,N-Diphenylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyldiphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyldiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldiphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Investigations for N Benzyl N Phenylaniline and Analogues
Established Synthetic Routes
The synthesis of N-benzyl-N-phenylaniline can be effectively achieved through two primary pathways: reductive amination and N-alkylation. Each approach offers distinct advantages and employs various catalytic systems to facilitate the desired C-N bond formation.
Reductive Amination Strategies for this compound Synthesis
Reductive amination is a cornerstone of amine synthesis, providing a direct route to this compound from readily available starting materials. This method typically involves the condensation of an amine with a carbonyl compound to form an imine, which is subsequently reduced to the target amine.
A prominent method for synthesizing this compound involves a two-step sequence starting with the reaction of aniline (B41778) and benzaldehyde (B42025). nih.gov This initial step forms the Schiff base, N-benzylideneaniline, which is then reduced to the final product. nih.gov The formation of N-benzylideneaniline from aniline and benzaldehyde can be efficiently catalyzed by green catalysts, such as Kinnow peel powder, achieving high yields in a short reaction time. nih.gov
The subsequent reduction of the N-benzylideneaniline intermediate is a critical step. Various reducing agents and catalytic systems can be employed for this transformation. One common approach is the use of sodium borohydride (B1222165) (NaBH₄). orientjchem.orgredalyc.org The efficiency of this reduction can be significantly enhanced by the presence of additives or co-catalysts.
For instance, the NaBH₄/NaH₂PO₄·H₂O system in refluxing tetrahydrofuran (B95107) (THF) has been shown to be effective for the reductive amination of benzaldehyde with aniline, affording N-benzylaniline in high yields. orientjchem.org Similarly, the combination of NaBH₄ with a cation exchange resin, such as DOWEX(R)50WX8, in THF at room temperature provides an efficient and convenient method for this conversion. redalyc.org The resin is believed to facilitate the reaction, although the precise mechanism is not fully elucidated. redalyc.org
Another effective system involves the use of sodium borohydride in conjunction with a Lewis acid catalyst, such as the iron salt of Aquivion-H (Aquivion-Fe). unimi.it This catalyst promotes the initial imine formation, and the subsequent addition of methanol (B129727) activates the sodium borohydride for the reduction step, leading to good selectivity for N-benzylaniline. unimi.it
It is important to note that direct reduction of a mixture of nitrobenzene (B124822) and benzyl (B1604629) alcohol using a gold-on-ferric-oxide (Au/Fe₂O₃) catalyst can also produce N-benzylaniline in a high isolated yield. rsc.org This one-pot synthesis proceeds under an argon atmosphere at elevated temperatures. rsc.org
Table 1: Reductive Amination of Benzaldehyde and Aniline
| Catalyst/Reducing System | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Kinnow Peel Powder | - | - | 85 | nih.gov |
| NaBH₄/NaH₂PO₄·H₂O | THF | Reflux | 92 | orientjchem.org |
| NaBH₄/DOWEX(R)50WX8 | THF | Room Temp | High | redalyc.org |
| Aquivion-Fe/NaBH₄ | DCM/Methanol | 40°C then 0°C | 71 (selectivity) | unimi.it |
| Au/Fe₂O₃ | - | 160°C, Argon | 94 | rsc.org |
A diverse array of catalyst systems has been developed to improve the efficiency and selectivity of reductive amination for the synthesis of this compound and its analogues. These catalysts can be broadly categorized into metal-based and non-metal systems.
Heterogeneous catalysts, such as palladium on carbon (Pd/C), are effective for reductive amination under continuous flow conditions in aqueous micellar solutions. rsc.org Using triethylsilane (Et₃SiH) as the reductant, this system allows for high conversion and selectivity in the reaction between benzaldehyde and various substituted anilines. rsc.org
Homogeneous catalysts based on noble metals like iridium have also shown significant promise. nih.gov Half-sandwich iridium complexes, for example, can catalyze the reductive amination of aldehydes and ketones under mild conditions using ammonium (B1175870) formate (B1220265) as the hydrogen source. nih.gov The electronic properties of the ligands on the iridium center can influence the catalyst's activity and selectivity. nih.gov
Furthermore, non-noble metal catalysts are gaining attention due to their cost-effectiveness and lower toxicity. unimi.it For instance, amorphous cobalt particles, generated in situ from cobalt(II) chloride and a reducing agent, can catalyze reductive amination using hydrogen gas and aqueous ammonia (B1221849). organic-chemistry.org
In addition to metal catalysts, organocatalysts and other metal-free systems have been explored. Dibutyltin dichloride can catalyze the direct reductive amination of aldehydes and ketones with anilines in the presence of phenylsilane (B129415) as the reductant. organic-chemistry.org The use of decaborane (B607025) (B₁₀H₁₄) in methanol at room temperature also provides a simple and efficient method for this transformation. organic-chemistry.org
Table 2: Catalyst Systems for Reductive Amination
| Catalyst System | Reductant | Key Features | Reference |
|---|---|---|---|
| Pd/C | Et₃SiH | Continuous flow, aqueous micellar conditions | rsc.org |
| Half-sandwich Iridium Complexes | HCOOH/NH₃ | Mild conditions, tunable reactivity | nih.gov |
| Amorphous Cobalt Particles | H₂ | Mild conditions, high selectivity | organic-chemistry.org |
| Dibutyltin Dichloride | PhSiH₃ | Metal-catalyzed, suitable for anilines | organic-chemistry.org |
| Decaborane (B₁₀H₁₄) | - | Metal-free, simple, efficient | organic-chemistry.org |
N-Alkylation Approaches for this compound
N-alkylation represents another fundamental strategy for the synthesis of this compound. This approach involves the formation of a new carbon-nitrogen bond by reacting a suitable nitrogen-containing precursor with a benzylating agent.
A straightforward and widely used method for the synthesis of this compound is the direct alkylation of diphenylamine (B1679370) with a benzyl halide, such as benzyl bromide. sorbonne-universite.fr This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. sorbonne-universite.fr
The choice of base can significantly impact the reaction's efficiency. Sterically hindered organic bases like diisopropylethylamine (DIPEA) have proven to be effective, leading to excellent yields of the desired tertiary amine under relatively mild conditions. sorbonne-universite.fr The use of sodium tert-butoxide is also a viable option. sorbonne-universite.fr This method avoids the need for transition-metal catalysts or harsh reducing agents, making it a practical and high-yielding procedure. sorbonne-universite.fr
Electrochemical methods are emerging as a sustainable and powerful tool for the construction of C-N bonds, offering an alternative to traditional chemical methods. rsc.orgresearchgate.net These techniques utilize electricity to drive chemical reactions, often under mild conditions and without the need for stoichiometric oxidants or reductants. rsc.org
While direct electrochemical synthesis of this compound is not explicitly detailed in the provided search results, the principles of electrochemical C-N bond formation are applicable to the synthesis of related tertiary amines. rsc.orgvirginia.edu Anodic oxidation of aliphatic tertiary amines can lead to the formation of iminium ion intermediates, which can then react with various nucleophiles. rsc.org
Furthermore, electrochemical methods have been developed for the synthesis of various amine derivatives. For example, an "anion pool" electrochemical method has been used for the synthesis of N-substituted heterocycles, demonstrating a base-free and transition-metal-free approach with good atom economy. virginia.edu Electrocatalytic C-N bond formation from inorganic nitrogen sources and organic precursors is also an active area of research, highlighting the potential for sustainable amine synthesis. nih.gov The electrochemical synthesis of carbamates from amines and carbon dioxide in an ionic liquid further showcases the versatility of this approach for C-N bond formation. organic-chemistry.org
Ullmann Condensation and Related Coupling Reactions for N-Arylation
The Ullmann condensation, a copper-catalyzed reaction, is a traditional and significant method for the formation of carbon-nitrogen bonds, crucial for synthesizing N-arylated compounds. This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. Historically, these reactions necessitated high temperatures and stoichiometric amounts of copper. However, advancements have led to the use of soluble copper catalysts, often supported by ligands, which allow for milder reaction conditions.
Copper-Catalyzed Arylation of Halogenated Anilines
Copper-catalyzed N-arylation of halogenated anilines is a cornerstone of the Ullmann condensation. The reaction mechanism is believed to proceed through several potential pathways, including oxidative addition/reductive elimination, single-electron transfer (SET), or a σ-bond metathesis. In the widely accepted oxidative addition pathway, a Cu(I) species reacts with the aryl halide to form a Cu(III) intermediate, which then undergoes reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst. The reactivity of the aryl halide follows the trend I > Br > Cl.
The choice of copper source can vary, with Cu(I) salts like CuI being common, though Cu(0) and Cu(II) sources can also be active. The catalytic cycle is often facilitated by ligands that stabilize the copper complexes and enhance their reactivity. Various ligands, such as amino acids and diamines, have been shown to be effective.
Role of Protecting Groups in Ullmann Condensation
In the context of Ullmann condensation with aniline derivatives, the use of protecting groups on the amino functionality can be a critical consideration. Historically, it was observed that attempting the Ullmann reaction with unprotected anilines could lead to failure, with the reaction only proceeding when the amino group was protected, for instance, as an amide or carbamate. However, in some cases, the use of these protecting groups resulted in their cleavage without the formation of the desired coupled product.
The necessity of a protecting group is not universal and depends on the specific substrates and reaction conditions. For example, the development of ligand-accelerated Ullmann coupling has enabled the efficient reaction of unprotected halogen-substituted anilines with azoles, a significant advancement that bypasses the need for protection and deprotection steps. This highlights the evolving nature of the Ullmann reaction, where modern catalytic systems can overcome limitations that necessitated protecting groups in the past.
Optimization Parameters in Ullmann Condensation (Catalyst Loading, Temperature, Base)
Optimizing the parameters of the Ullmann condensation is crucial for achieving high yields and efficiency. Key parameters include the catalyst loading, reaction temperature, and the choice and amount of base.
Catalyst Loading: Modern Ullmann reactions strive for low catalyst loadings, often in the range of 1-10 mol%. The optimal loading depends on the specific catalytic system and substrates. For instance, some protocols have achieved high conversions with as little as 0.2 mol% of a copper catalyst.
Temperature: While traditional Ullmann reactions required very high temperatures, often exceeding 200°C, contemporary methods operate under much milder conditions. Optimization studies have shown that temperatures can often be lowered to a range of 60-150°C, depending on the reactivity of the substrates and the efficiency of the catalytic system. There is an optimal temperature for each reaction; exceeding it can lead to decomposition and lower yields.
Base: The base plays a crucial role in the Ullmann condensation, typically by deprotonating the amine nucleophile. Common bases include inorganic salts like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄), as well as organic bases. The choice of base can significantly impact the reaction outcome, and the optimal base is often determined through screening. For example, in certain systems, Na₂CO₃ has been found to provide the highest conversion and yield.
Interactive Table: Optimization of Ullmann Condensation Parameters
| Parameter | Typical Range/Options | Effect on Reaction |
| Catalyst Loading | 0.2 - 10 mol% | Lower loadings are more economical and environmentally friendly. Insufficient catalyst can lead to low conversion. |
| Temperature | 60 - 170 °C | Higher temperatures generally increase reaction rates, but can also lead to side reactions and decomposition. An optimal temperature exists for each system. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, t-BuOK | The choice of base affects the deprotonation of the nucleophile and can influence catalyst activity and stability. The optimal base is system-dependent. |
| Solvent | DMF, DMSO, NMP, Toluene | The solvent's polarity and boiling point are important. High-boiling polar solvents are traditional, but modern methods may use others. |
| Ligand | Diamines, amino acids, oxalamides | Ligands can stabilize the copper catalyst, increase its solubility, and accelerate the reaction, allowing for milder conditions. |
Novel Synthetic Methodologies and Innovations
Recent advancements in organic synthesis have led to the development of innovative and more efficient methods for preparing this compound and its derivatives. These novel approaches often focus on improving reaction efficiency, reducing waste, and utilizing milder reaction conditions.
One-Pot Synthesis Strategies for this compound
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency and sustainability
Visible Light Driven Metal-Free Photoredox Catalyzed Reactions involving this compound
Organophotoredox Catalysis for α-Oxygenation of this compound
The selective oxidation of tertiary amines, such as this compound, represents a significant transformation in organic synthesis. Organophotoredox catalysis has emerged as a powerful, metal-free strategy to achieve the α-oxygenation of these compounds under mild conditions. torvergata.itrsc.org This approach utilizes organic dyes that, upon visible-light irradiation, can facilitate electron transfer processes to activate substrates. torvergata.itbeilstein-journals.org
In the context of this compound and its analogues like N,N-dibenzylanilines, this methodology can be used to synthesize valuable imide products. torvergata.it The reaction is typically performed using an organic photocatalyst, such as an acridinium (B8443388) salt, and molecular oxygen as the terminal oxidant. torvergata.itresearchgate.net The process is highly atom-economical and environmentally benign, with water often being the sole byproduct. researchgate.net Various organic photocatalysts, including Eosin Y and Rose Bengal, have been effectively used for the α-oxygenation of tertiary amines to amides, a transformation that proceeds via a similar activation mechanism. torvergata.itresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature with visible light irradiation from sources like blue LEDs. beilstein-journals.org The sustainability of this approach is enhanced by the use of air as the oxidant and the potential for catalyst recycling. beilstein-journals.org
Development of Novel Thiophenol-Based Donor-Acceptor Organophotoredox Catalysts
Recent advancements in organophotoredox catalysis include the development of novel catalyst systems based on electron donor-acceptor (EDA) complexes. nih.gov Thiophenol derivatives have proven to be effective organocatalysts in this domain, capable of facilitating photoredox reactions without the need for traditional metal-based or complex organic dye photocatalysts. acs.org For instance, simple and commercially available thiophenols, with 4-(trifluoromethyl)thiophenol (B1295252) showing notable activity, can catalyze decarboxylative couplings upon visible-light irradiation at room temperature. acs.org
Specifically for amine functionalization, novel thiophenol-based donor-acceptor organophotoredox catalysts have been synthesized and investigated. researchgate.net These catalysts have been applied to the α-oxygenation of N-protected tertiary amines, demonstrating good yields. researchgate.net The mechanism involves the formation of an EDA complex between the electron-rich amine substrate and an electron-accepting catalyst. Upon photoexcitation, this complex can trigger a single-electron transfer (SET) event, initiating the desired oxidative transformation. nih.gov This strategy has been successfully applied to the aerobic oxygenation of boronic acids and highlights a practical approach to catalyst design that can overcome limitations of traditional systems, such as sensitivity to oxygen. nih.gov
Mechanistic Insights into Photoredox-Catalyzed Transformations
The mechanism of photoredox-catalyzed reactions involving amines like this compound generally proceeds through a well-established sequence of elementary steps. nih.gov The process can be initiated through either a reductive or an oxidative quenching cycle, depending on the relative redox potentials of the photocatalyst and the substrates. beilstein-journals.org
In a typical oxidative activation mode relevant to N-arylamines, the cycle begins with the photoexcitation of the photocatalyst (PC) to its excited state (PC*). nih.gov This is followed by a single-electron transfer (SET) from the amine substrate to the excited photocatalyst. nih.gov This step is a reductive quenching of the photocatalyst and generates an amine radical cation and the reduced form of the catalyst (PC•⁻). nih.gov
The key steps are as follows:
Photoexcitation: The photocatalyst absorbs a photon of visible light, promoting it to an electronically excited state with enhanced redox capabilities. beilstein-journals.orgnih.gov
Single-Electron Transfer (SET): The electron-rich tertiary amine, acting as a reductive quencher, donates an electron to the excited photocatalyst. This forms an amine radical cation intermediate. nih.gov
Deprotonation: The α-amino C–H bonds of the radical cation become significantly more acidic. A weak base present in the reaction medium can then abstract a proton from the carbon adjacent to the nitrogen, generating a neutral α-amino radical. nih.gov
Oxidation & Product Formation: The α-amino radical can be oxidized to a highly electrophilic iminium ion. nih.gov This oxidation can be effected by a terminal oxidant or, in some dual catalytic systems, by another catalytic partner. The iminium ion can then be trapped by a nucleophile (such as water in oxygenation reactions) to yield the final product. nih.gov
Catalyst Regeneration: The reduced photocatalyst (PC•⁻) is oxidized back to its ground state by a terminal oxidant (e.g., oxygen) or another species in the reaction, closing the catalytic cycle. beilstein-journals.org
To achieve high efficiency and selectivity, it is crucial to manage competing pathways. For example, a protective back-electron transfer (BET) can sometimes be advantageous in preventing undesired further transformations of the product. rsc.org
Electrochemical Oxidation of Amines for Imine Synthesis: Relevance to this compound Precursors
The electrochemical oxidation of amines to imines is a significant and sustainable alternative to traditional chemical methods. nih.govnih.gov This approach represents a frontier in organic electrochemistry, offering a green pathway that avoids the need for transition-metal catalysts or stoichiometric chemical oxidants, thereby reducing potentially toxic byproducts. nih.govrsc.org Imines are crucial intermediates in the synthesis of N-alkylated amines, including precursors to this compound.
The process involves the direct oxidation of an amine at an anode. nih.gov The oxidation of a secondary amine to an imine is a dehydrogenation reaction. nih.gov The reaction parameters, such as the electrode material, solvent, electrolyte, current density, and temperature, are optimized to enhance performance and yield. nih.govnih.govacs.org For example, studies have shown that using a platinum net as an anode and a nickel coil as a cathode in an undivided cell can effectively synthesize imines from secondary amines in the presence of a catalytic amount of KI and a strong base. nih.gov In some cases, a simple stainless steel mesh has been used as a high-performing, non-corrosive anode for the oxidation of benzylamine (B48309), showing higher conversion rates than a platinum electrode. researchgate.net This method's compatibility with various functional groups makes it a versatile tool for organic synthesis. rsc.org
Table 1: Electrochemical Oxidation of Secondary Amines to Imines Data based on a 2005 study by Sasaki's group, conducted in an undivided cell at 15 °C with a platinum anode and nickel cathode. nih.gov
| Entry | Secondary Amine | Imine Product | Yield (%) |
| 1 | Dibenzylamine | N-Benzylidenebenzylamine | 86 |
| 2 | N-Benzylaniline | N-Phenyl-N-benzylideneamine | 80 |
| 3 | Dipropylamine | N-Propylidene-1-propanamine | 62 |
| 4 | Piperidine | 2,3,4,5-Tetrahydropyridine | 75 |
Reaction Mechanism Elucidation
Detailed Mechanistic Pathways for N-Alkylation of Amines with Alcohols (e.g., Iridium(I) Catalysis)
The N-alkylation of amines with alcohols, catalyzed by transition-metal complexes such as those of iridium, is a highly atom-economical method for forming C–N bonds, producing water as the only byproduct. scispace.com This transformation, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is highly effective for synthesizing compounds like N-benzylaniline from aniline and benzyl alcohol, a direct analogue for the synthesis of this compound. rsc.orgnih.gov
The catalytic cycle, as elucidated by experimental and computational studies, generally proceeds through three main stages: rsc.orgresearchgate.net
Alcohol Dehydrogenation: The catalyst, typically an iridium complex, first oxidizes the alcohol substrate (e.g., benzyl alcohol) to the corresponding aldehyde (benzaldehyde). scispace.comresearchgate.net This step involves the transfer of two hydrogen atoms from the alcohol to the metal center, forming a metal-hydride species. rsc.orgunizar.es
Imine Formation: The newly formed aldehyde then undergoes condensation with the amine substrate (e.g., aniline). This reaction forms a hemiaminal intermediate which subsequently dehydrates to yield an imine. rsc.orgresearchgate.net
Imine Hydrogenation: The metal-hydride species, formed in the first stage, then reduces the imine to the final N-alkylated amine product (e.g., N-benzylaniline). scispace.comresearchgate.net This step regenerates the active catalyst, allowing it to re-enter the catalytic cycle. The imine reduction step is often highly exergonic and serves as the driving force for the entire catalytic cycle. rsc.org
Iridium(I) complexes featuring N-heterocyclic carbene (NHC) ligands have shown exceptional activity in these reactions. rsc.orgacs.org The choice of base, such as KOt-Bu, and reaction conditions are crucial for optimizing both catalytic activity and selectivity towards the desired amine product. unizar.es
Table 2: Iridium-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol Data from a study evaluating various iridium(I) complexes with functionalized NHC ligands. unizar.es
| Entry | Catalyst | Base (equiv.) | Time (h) | Conversion (%) |
| 1 | [IrCl(cod)(IMe-BnOH)] (1) | KOt-Bu (50) | 2 | >95 |
| 2 | [IrCl(cod)(IMe-BnOH)] (1) | KOt-Bu (25) | 2 | 80 |
| 3 | [IrCl(cod)(IMe-Py)] (2) | KOt-Bu (50) | 2 | >95 |
| 4 | [Ir(cod)(IMe-PyMe)][BF4] (3) | KOt-Bu (50) | 2 | 85 |
| 5 | [Ir(NCCH3)(cod)(MeIm-CH2Py)][BF4] (4) | KOt-Bu (50) | 2 | >95 |
Investigation of Intermediate Species and Transition States
Detailed mechanistic investigations using a combination of experimental techniques (e.g., kinetic studies, Hammett plots) and computational methods (e.g., Density Functional Theory, DFT) have provided deep insights into the intermediates and transition states of iridium-catalyzed N-alkylation. acs.orgrsc.org
DFT calculations on the [Cp*IrCl₂]₂-catalyzed reaction have identified the specific turnover frequency-determining intermediate (TDI) and transition state (TDTS). rsc.orgresearchgate.net The TDI was found to be an 18-electron iridium complex, while the TDTS corresponds to the β-hydride elimination from the iridium-alkoxide species. rsc.org
Key mechanistic findings include:
Bifunctional Catalysis: For iridium complexes with functionalized NHC ligands containing a hydroxyl group, the ligand itself can participate in the catalytic cycle. scispace.comacs.org The tethered alcohol/alkoxide group can act as a proton shuttle, accepting and releasing protons and forming hydrogen bonds with reacting species, thus acting as a bifunctional catalyst. scispace.com
Intermediate Coordination: Some computational studies suggest that the entire catalytic cycle, from aldehyde formation to imine reduction, occurs while all intermediates remain coordinated to the iridium catalyst. rsc.org This includes the formation of iridium-bound aldehyde and hemiaminal species. rsc.org
Rate-Determining Step: The rate-determining step can vary depending on the specific catalyst and substrates. In some systems, hydride abstraction from the alcohol is the selectivity-determining step. rsc.org In others, the nucleophilic attack of the amine on the coordinated aldehyde is key. rsc.org For certain bifunctional catalysts, the decoordination of the product amine followed by coordination of the imine intermediate to the iridium center constitutes the rate-determining step. acs.org
Key Intermediates: Experimental and theoretical studies support the involvement of several key species. An iridium-amido species, generated in a basic medium, can perform a nucleophilic attack on the aldehyde to form a hemiaminolate intermediate. rsc.orgunizar.es This is followed by alcoholysis to release the hemiaminal, which then dehydrates to the imine. rsc.orgunizar.es The catalyst resting state is often identified as an iridium-hydride species complexed with the amine substrate. acs.org
Computational Studies (DFT) for Mechanism Validation
Density Functional Theory (DFT) serves as a critical tool for elucidating the complex mechanisms involved in the synthesis of this compound and related compounds. smolecule.com These computational studies provide detailed insights into reaction pathways, transition states, and intermediate stabilities that are often difficult to determine experimentally. smolecule.comnih.gov
In the context of forming the core structure of this compound analogues, DFT calculations have been instrumental in validating proposed reaction mechanisms. For instance, in palladium-catalyzed C-H functionalization of benzylamines, DFT studies can map out the Gibbs free energy profiles for key steps like reductive elimination. researchgate.net Such calculations help identify the rate-limiting step and explain how additives or changes in ligands can influence the reaction's efficiency. researchgate.net One study performed calculations at the PBE0-D3/SDD,6-311+G(d,p)(SMD) level of theory to investigate the energy barriers of such transformations. researchgate.net
DFT has also been used to understand the unique role of the benzyl group in complex cyclization and cage-forming reactions. A study on the synthesis of the hexabenzylhexaazaisowurtzitane (HBIW) precursor, which involves the reaction of N,N′-dibenzyl-1,2-ethanediimine, revealed the particularity of the benzyl group. acs.org The calculations showed that π-π stacking interactions between the benzyl groups of reaction intermediates significantly lower the energy of key structures, thereby facilitating subsequent ring-formation steps. acs.org This stabilizing effect is a crucial factor that is not present with smaller alkyl groups like methyl or allyl. acs.org The study highlighted that while the initial steps of forming the first five-membered ring are mechanistically similar regardless of the N-substituent, the energy barriers for the subsequent and rate-determining steps are significantly influenced by the benzyl group. acs.org
Table 1: Calculated Energy Barriers for Key Mechanistic Steps in the Synthesis of HBIW Precursor from Differently Substituted Diimines acs.org
| Reactant Species | Key Transition State | Energy Barrier (kcal/mol) |
| N,N′-dimethyl-1,2-ethylenediimine | Formation of second five-membered ring | 27.6 |
| N,N′-diallyl-1,2-ethylenediimine | Formation of second five-membered ring | 26.2 |
| N,N′-dibenzyl-1,2-ethylenediimine | Formation of second five-membered ring | 21.0 |
Furthermore, DFT calculations are essential for validating mechanisms in gas-phase fragmentation, which can be analogous to solution-phase reactions. Studies on the cyclization of N-(2,4-dinitrophenyl)phenylalanine, a molecule with structural similarities to this compound derivatives, used DFT to support fragmentation pathways observed in mass spectrometry, confirming that the ions dissociate through sequential eliminations to form stable benzimidazole-N-oxide derivatives. nih.gov
Radical Intermediate Pathways in Aryl-Nitrogen Bond Formation
The formation of the aryl-nitrogen bond, a key step in synthesizing this compound, can proceed through pathways involving radical intermediates. These mechanisms offer an alternative to traditional ionic pathways and are often facilitated by transition-metal or photoredox catalysis under mild conditions. rsc.org The generation of nitrogen-centered radicals (NCRs) or carbon-centered radicals is a central feature of these transformations. acs.org
One common method involves the single-electron transfer (SET) to or from an amine precursor or its derivative. acs.org For example, in copper-catalyzed reactions, a photosensitive copper-amidate complex can engage in a photoinduced SET process to initiate the C-N coupling. rsc.org Mechanistic studies suggest that for certain C(sp³)–N bond formations, an alkyl radical is generated and subsequently captured by a copper-amido complex. rsc.org Similarly, benzyl radical intermediates can be generated from aryl alkenes via a sequence involving SET with a photoexcited copper complex followed by hydrogen atom abstraction. rsc.org
The involvement of radical intermediates has been proposed in various C-N bond-forming reactions. For instance, the Ullmann C-N coupling of carbazoles with certain aryl halides was found to proceed via a radical pathway under very mild conditions. rsc.org In other systems, an alkyl radical can be generated via decarboxylation of carboxylic acids, which then participates in the C-N bond formation. mdpi.com This process can be catalyzed by silver(I) species, which are oxidized to Ag(II) and then abstract an electron from a carboxylate to form an acyloxyl radical that rapidly decarboxylates. mdpi.com
The general mechanism for a radical-mediated intermolecular amination of an arene can involve the following steps:
Radical Generation: An aminium radical intermediate is formed, often through an electron transfer process involving a photocatalyst. acs.org
C-N Bond Formation: The radical attacks the aryl ring, forming a new C-N bond in a step that is often turnover-limiting. acs.org
Rearomatization: A second electron transfer step can reduce the resulting carbon-centered radical, leading to the final product and regenerating the catalyst in a redox-neutral process. acs.org
These radical pathways are synthetically valuable as they often circumvent the need for pre-functionalized starting materials and can achieve high regioselectivity. acs.org
Delocalization in Cyclometalated Rings as a Driving Force for Orthometalation (relevant to this compound coordination chemistry)
This compound and related secondary benzylamines are effective ligands in coordination chemistry, readily undergoing cyclometalation reactions with transition metals like palladium(II). acs.orgresearchgate.net Cyclometalation is a process that involves the intramolecular activation of a C-H bond—typically at the ortho position of an aromatic ring—by a coordinated metal center, leading to the formation of a stable metallacycle. researchgate.net A significant thermodynamic driving force for this C-H activation, or orthometalation, is the formation of a highly stable, delocalized cyclometalated ring. acs.org
In the case of ligands like N-benzyl-α-benzoylbenzylideneamine, reaction with palladium(II) acetate (B1210297) results in the formation of a five-membered palladacycle. acs.org The stability of this newly formed ring system is enhanced by electronic delocalization. acs.org Structural analysis of these complexes reveals bond lengths within the metallacycle that are intermediate between typical single and double bonds, suggesting a delocalized π-system. For example, in related six-membered palladacycles formed from the insertion of isocyanides, the N-C bond lengths in the resulting amidine fragment are nearly identical, confirming significant electron density delocalization. um.es
Table 2: Selected Bond Distances (Å) in a Cyclopalladated Complex Indicating Delocalization um.es
| Bond | Bond Length (Å) | Interpretation |
| N(1)–C(11) | 1.324(4) | Intermediate between single and double bond |
| N(2)–C(11) | 1.323(4) | Intermediate between single and double bond |
The planarity or near-planarity of the atoms within the cyclometalated ring further supports the concept of a delocalized electronic system. um.es This inherent stability provided by delocalization is a crucial factor that facilitates the activation of an otherwise inert C-H bond on the phenyl ring of the benzylamine ligand. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Spectral Analysis of N-Benzyl-N-phenylaniline and its Derivatives
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons in its unique chemical environments. The aromatic protons of the phenyl and benzyl (B1604629) groups typically appear as a complex multiplet in the range of δ 7.41–6.63 ppm. The benzylic protons (–CH₂–) adjacent to the nitrogen atom characteristically show a singlet at approximately 4.35 ppm. rsc.org
In derivatives of this compound, the substitution pattern on the aromatic rings significantly influences the chemical shifts and splitting patterns of the protons. For instance, in N-benzyl-N-methylaniline, the methyl protons introduce a singlet around 2.93 ppm, while the aromatic and benzylic protons show signals at δ 7.17 ppm (m, 7H), 6.78–6.31 ppm (m, 3H), and 4.44 ppm (s, 2H) respectively. rsc.org For N-benzyl-N-ethylaniline, the ethyl group's protons appear as a triplet around δ 1.16-1.19 ppm (–CH₃) and a quartet around δ 3.42-3.43 ppm (–CH₂–). chemicalbook.com
Below is an interactive table summarizing the ¹H NMR spectral data for this compound and some of its derivatives.
| Compound | Aromatic Protons (ppm) | Benzylic Protons (–CH₂–) (ppm) | Other Protons (ppm) |
| N-Benzylaniline | 7.41–6.63 (m) | 4.35 (s) | 4.09 (s, NH) rsc.org |
| N-benzyl-N-methylaniline | 7.17 (m), 6.78–6.31 (m) | 4.44 (s) | 2.93 (s, –CH₃) rsc.org |
| N-benzyl-N-ethylaniline | 7.26–6.64 (m) | 4.46-4.50 (s) | 3.42-3.43 (q, –CH₂–), 1.16-1.19 (t, –CH₃) chemicalbook.com |
| Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate | 7.18 (m) | 3.54, 3.92 (AB system, N–CH₂) | 3.00, 3.14 (ABX system, CH₂-CH-N), 3.71 (t, CH₂-CH-N), 5.11, 5.23 (AB system, O-CH₂) orgsyn.org |
| (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol | 7.06-7.36 (m) | 3.48, 3.92 (AB system, N-CH₂) | 2.36-2.50 (m, CH-C₆H₅), 3.30-3.58 (m, 2H), 3.29-3.38 (m, 1H), 3.45-3.52 (m, 1H) orgsyn.org |
¹³C NMR Spectral Analysis of this compound and its Derivatives
The ¹³C NMR spectrum of this compound reveals distinct signals for each carbon atom. The carbon atoms of the phenyl and benzyl groups resonate in the aromatic region, typically between δ 113 and 148 ppm. The benzylic carbon (–CH₂) signal is found further upfield, around δ 48.7 ppm. rsc.org
Substituents on the aromatic rings of this compound derivatives cause predictable shifts in the ¹³C NMR signals. For example, in N-benzyl-N-methylaniline, the methyl carbon appears at approximately δ 37.48 ppm, and the aromatic carbons show signals at δ 148.65, 137.95, 128.13, 127.51, 125.82, 125.70, 115.51, and 111.33 ppm. rsc.org
The following interactive table presents ¹³C NMR data for this compound and related compounds.
| Compound | Aromatic Carbon (ppm) | Benzylic Carbon (–CH₂–) (ppm) | Other Carbons (ppm) |
| N-Benzylaniline | 148.4, 139.7, 129.5, 128.9, 127.8, 127.5, 117.8, 113.2 rsc.org | 48.7 rsc.org | - |
| N-benzyl-N-methylaniline | 148.65, 137.95, 128.13, 127.51, 125.82, 125.70, 115.51, 111.33 rsc.org | 55.60 rsc.org | 37.48 (–CH₃) rsc.org |
| N-BENZYL-2-PHENYLETHYLAMINE | - | - | Data for this specific compound is not available in the provided search results. chemicalbook.com |
| Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate | 126.3-139.3 (m) orgsyn.org | 54.5 (t, N-CH₂) orgsyn.org | 35.8 (t, C₆H₅-CH₂), 62.5 (d, CH₂-CH-N), 66.0 (t, O-CH₂-C₆H₅), 172.1 (s, COO-CH₂) orgsyn.org |
| (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol | 126.2-134.3 (m) orgsyn.org | 53.4 (t, N-CH₂) orgsyn.org | 31.9 (t, C₆H₅-CH₂), 60.6 (d, CH₂-CH-N), 61.1 (t, CH₂-OH) orgsyn.org |
Applications of 2D NMR Techniques for Structural Confirmation
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously confirming the structure of this compound and its derivatives. longdom.orgscielo.br
COSY spectra reveal proton-proton couplings, allowing for the tracing of spin systems within the molecule. For this compound, COSY would show correlations between adjacent protons on the phenyl and benzyl rings, confirming their connectivity. longdom.orgharvard.edu
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the benzyl group to the aniline (B41778) moiety by observing a correlation between the benzylic protons and the ipso-carbon of the phenyl ring attached to the nitrogen. scielo.bripb.pt
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded protons and carbons, which aids in assigning the signals in both the ¹H and ¹³C NMR spectra. scielo.br
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. In the case of this compound, NOESY can confirm the through-space relationship between the benzylic protons and the ortho-protons of the phenyl ring. ipb.pt
These 2D NMR techniques, when used in combination, provide a detailed and robust structural elucidation, leaving no ambiguity in the assignment of atoms and their connectivity. researchgate.net
Mass Spectrometry (MS) Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise mass of this compound and its derivatives, which in turn allows for the calculation of their elemental composition. uni-saarland.de This high level of accuracy helps to distinguish between compounds with the same nominal mass but different chemical formulas. For instance, HRMS can confirm the elemental composition of this compound (C₁₉H₁₇N) by providing a highly accurate mass measurement, thereby validating its molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound without causing significant fragmentation. nih.gov In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, which allows for the gentle transfer of ions into the gas phase. nih.gov This results in the prominent observation of the protonated molecule, [M+H]⁺. researchgate.net
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion of this compound and its derivatives can provide valuable structural information. Common fragmentation pathways include the cleavage of the C-N bond, leading to the formation of the stable benzyl cation (m/z 91). researchgate.netnih.gov The study of these fragmentation patterns helps to confirm the connectivity of the different structural units within the molecule. nist.gov
The behavior of related compounds under ESI-MS conditions, such as N-methylidenemalonates of p-dimethylamino-N-phenylaniline, also shows the formation of both protonated [M+H]⁺ and sodiated [M+Na]⁺ ions in the positive ion mode. scirp.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides key insights into its structural composition. nist.govrsc.org
The IR spectrum of this compound, which has the chemical formula C₁₃H₁₃N, displays characteristic absorption bands that confirm the presence of its specific functional groups. nist.gov The spectrum typically shows absorptions for C-H stretching from the aromatic rings in the range of 3100-3000 cm⁻¹. pg.edu.pl The presence of the methylene (B1212753) bridge (-CH₂) is indicated by C-H stretching vibrations. rsc.org The C-N stretching vibration, a key indicator of the amine linkage, is also observable. pg.edu.pl Furthermore, the aromatic C=C stretching vibrations are expected in the 1600-1500 cm⁻¹ region. pg.edu.pl
A reported ¹H NMR spectrum in CDCl₃ shows aromatic protons in the range of δ 7.41–6.63 ppm, the methylene protons of the benzyl group at δ 4.35 ppm, and the amine proton as a broad singlet at δ 4.09 ppm. rsc.org The ¹³C NMR spectrum further supports the structure with signals at δ 148.4 (C-N), 139.7, 129.5, 128.9, 127.8, 127.5 (aromatic carbons), 117.8, 113.2, and 48.7 (CH₂). rsc.org
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (CH₂) | Stretching | 2950-2850 |
| C=C (Aromatic) | Stretching | 1600-1500 |
| C-N | Stretching | 1350-1250 |
| C-H (Aromatic) | Out-of-plane Bending | 900-675 |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.
While a specific crystallographic study for the parent this compound was not found, analysis of its derivatives provides valuable structural insights. For instance, studies on N-benzyl-3-nitroaniline (NB3N) reveal that it crystallizes in the monoclinic crystal system with the P2₁ space group. researchgate.net Similarly, other related structures, such as those of N-benzoyl-DL-alanine and various substituted anilines, have been determined, providing a basis for understanding the structural motifs in this compound. rsc.org The crystal structure of a δ-benzylproline derivative, which shares the benzylamine (B48309) moiety, was solved and found to be in a monoclinic system, space group P2₁. rsc.org
Detailed analysis of the crystal structures of related compounds allows for the prediction of the geometric parameters in this compound. In a typical N-benzylphenylamine framework, the C-N bond lengths are expected to be in the range of 1.40-1.45 Å for the N-phenyl bond and slightly longer for the N-benzyl bond. The C-C bond lengths within the aromatic rings are typically around 1.39 Å.
Table 2: Representative Bond Lengths and Angles from Related Structures
| Parameter | Typical Value | Reference Compound |
|---|---|---|
| N-C(phenyl) Bond Length | ~1.42 Å | Substituted Anilines rsc.org |
| N-C(benzyl) Bond Length | ~1.47 Å | Benzylamine derivatives |
| C=C (aromatic) Bond Length | ~1.39 Å | General Aromatic Systems researchgate.net |
| C-N-C Bond Angle | ~117° | Triphenylamine derivatives |
Note: These are generalized values from related structures and may differ in this compound.
The packing of molecules in the crystal lattice is governed by various intermolecular forces. researchgate.net For this compound, C-H...π interactions are expected to be a significant factor in the crystal packing. researchgate.netmit.edu These interactions occur between the C-H bonds of one molecule and the π-electron system of an aromatic ring of a neighboring molecule. researchgate.netnih.gov
Theoretical and Computational Studies on N Benzyl N Phenylaniline
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of molecules. Such calculations would provide fundamental insights into the properties of N-benzyl-N-phenylaniline.
Geometry Optimization and Molecular Conformation Analysis
This analysis would involve using DFT methods to find the most stable three-dimensional arrangement of atoms in the this compound molecule. The results would detail bond lengths, bond angles, and dihedral angles, defining its preferred spatial conformation.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
This analysis focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other reagents and for understanding its intermolecular interactions.
Mulliken Charge Analysis
This method calculates the partial charge on each atom in the molecule. The distribution of these charges provides insight into the molecule's electronic properties and bonding characteristics. However, it is important to note that Mulliken charge analysis is highly dependent on the basis set used in the calculation.
Quantum Chemical Descriptors and Reactivity Assessment
Based on the energies of the frontier molecular orbitals, various quantum chemical descriptors can be calculated to assess the reactivity of this compound. These include electronegativity, chemical hardness, chemical softness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactive nature.
Computational Modeling of Reaction Mechanisms
Computational modeling can be employed to simulate the step-by-step pathways of chemical reactions involving this compound. This would involve calculating the transition state structures and activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.
Without dedicated research on this compound, the specific data tables and detailed findings for the sections above cannot be generated.
Prediction of Spectroscopic Data (e.g., NMR, IR, UV-Vis)
Theoretical and computational studies are invaluable tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental findings. By employing methods such as Density Functional Theory (DFT), researchers can simulate and analyze the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of this compound. These computational approaches allow for a detailed assignment of spectral features to specific molecular motions and electronic transitions, providing a deeper understanding of the molecule's structure and behavior.
While extensive computational studies have been performed on the vibrational and electronic spectra of this compound, specific theoretical predictions of its NMR data are not as readily available in the current literature. Therefore, this section will focus on the detailed research findings related to the prediction of its IR and UV-Vis spectra.
Infrared (IR) Spectroscopy
Computational analysis of the infrared spectrum of this compound has been successfully carried out using DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net These theoretical calculations allow for the prediction of the vibrational frequencies and their corresponding assignments to specific functional groups and vibrational modes within the molecule. The calculated harmonic vibrational frequencies are often scaled to better match experimental data.
The predicted IR spectrum provides a wealth of information about the molecular structure of this compound. For instance, the characteristic vibrational modes of the phenyl rings, the C-N stretching vibrations, and the various C-H stretching and bending modes can be identified and assigned. researchgate.net A comparison between the theoretically predicted and experimentally observed vibrational frequencies shows a good correlation, validating the computational model used. researchgate.net
Below is a table summarizing the key predicted and experimental FT-IR vibrational frequencies for this compound and their assignments. researchgate.net
| Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| 3088 | 3087 | Aromatic C-H Stretch |
| 3065 | 3064 | Aromatic C-H Stretch |
| 3036 | 3034 | Aromatic C-H Stretch |
| 1599 | 1601 | C-C Stretch in Phenyl Ring |
| 1495 | 1498 | C-C Stretch in Phenyl Ring |
| 1358 | 1360 | C-N Stretch |
| 1177 | 1178 | In-plane C-H Bending |
| 748 | 750 | Out-of-plane C-H Bending |
| 692 | 694 | Out-of-plane C-H Bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of this compound has also been investigated using computational methods. researchgate.net The UV-Vis spectrum provides insights into the electronic transitions occurring within the molecule upon absorption of light. Theoretical calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
These computational studies on this compound have been instrumental in understanding the electronic properties of the molecule, including the nature of the electronic transitions and the orbitals involved. researchgate.net
The table below presents the predicted and experimental UV-Vis absorption data for this compound. researchgate.net
| Predicted λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Electronic Transition |
| 298.54 | 300 | 0.0432 | n → π |
| 251.32 | 253 | 0.2184 | π → π |
Chemical Transformations and Reactivity of N Benzyl N Phenylaniline
Oxidation Reactions
The oxidation of N-benzyl-N-phenylaniline and related tertiary amines is a key transformation that typically proceeds via the formation of an intermediate iminium ion. This reactive species can then be intercepted by nucleophiles or undergo further reactions.
The selective oxidation of tertiary amines is a fundamental process in organic synthesis. While primary and secondary amines can be directly oxidized to imines, the oxidation of tertiary amines like this compound involves the formation of an iminium ion intermediate through the functionalization of a C-H bond adjacent to the nitrogen atom. kaust.edu.sa This process is a key step in cross-dehydrogenative coupling (CDC) reactions, where an oxidant facilitates the direct functionalization of C-H bonds. kaust.edu.sa Various transition metal salts and photoredox catalysts can achieve this transformation, converting the tertiary amine into a reactive iminium ion that can then participate in further bond-forming reactions. kaust.edu.sa The development of catalytic systems, including those based on ruthenium or metal-free approaches, has been explored to achieve high selectivity and yields in the aerobic oxidation of amines to imines or their precursors. advanceseng.com
Recent advancements in photoredox catalysis have enabled the direct α-oxygenation of N,N-disubstituted anilines, such as N,N-dibenzylaniline, which is structurally similar to this compound. This reaction provides an efficient, metal-free route to synthesizing imides using visible light and molecular oxygen as a green oxidant. nih.govrsc.org The process is typically catalyzed by an organic photosensitizer, such as 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate (B81430) ([Acr⁺-Mes]BF₄), under an oxygen atmosphere. nih.gov
The reaction mechanism is believed to proceed through a reductive quenching pathway. The excited photocatalyst is reduced by the tertiary amine via a single electron transfer (PET), generating an amine radical cation. kaust.edu.sanih.gov This radical cation can then react with a superoxide (B77818) radical anion (O₂•⁻), formed from the reaction of the reduced photocatalyst with molecular oxygen, leading to the α-oxygenated product. nih.gov Control experiments have confirmed the involvement of a radical pathway and the superoxide species. nih.govrsc.org This photochemical method is noted for its operational simplicity, high atom economy, and tolerance of various functional groups under mild conditions. nih.govscispace.com
Optimization studies for the α-oxygenation of N,N-dibenzylaniline to N-benzoyl-N-phenylbenzamide have identified key reaction parameters.
| Entry | Photocatalyst (PC) | Solvent | Additive | Atmosphere | Yield (%) |
|---|---|---|---|---|---|
| 1 | [Acr⁺-Mes]BF₄ | CH₃CN | AcOH | O₂ | 89 |
| 2 | Methylene (B1212753) Blue | CH₃CN | AcOH | O₂ | No Reaction |
| 3 | [Acr⁺-Mes]BF₄ | CH₃CN | PTSA | O₂ | 85 |
| 4 | [Acr⁺-Mes]BF₄ | CH₃CN | None | O₂ | 52 |
| 5 | [Acr⁺-Mes]BF₄ | CH₃CN | AcOH | Air | 45 |
| 6 | [Acr⁺-Mes]BF₄ | CH₃CN | AcOH | N₂ | No Reaction |
| 7 | None | CH₃CN | AcOH | O₂ | No Reaction |
Table 1: Optimization of reaction conditions for the α-oxygenation of N,N-dibenzylaniline. Data sourced from nih.gov.
Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) is a crucial reaction for modifying aromatic rings. For a halogenated derivative of this compound, the substitution of the halogen atom by a nucleophile generally requires the presence of activating groups on the aromatic ring. nih.gov Halogens on aromatic rings that are activated by strong electron-withdrawing groups (such as nitro or cyano groups) can undergo displacement by various nucleophiles. mdpi.com
The reaction proceeds through a stepwise addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate, and thus the feasibility of the reaction, is significantly influenced by the electron-withdrawing nature of the substituents on the ring. nih.gov In the context of a halogenated this compound, a nucleophile would attack the carbon atom bearing the halogen, leading to the substitution product. This strategy is widely used for C-N and C-O bond formation to produce functionalized aniline (B41778) and aryl ether derivatives, respectively. mdpi.com
Derivatization and Functionalization Studies
The synthesis of this compound derivatives with varied substitution patterns on the aryl rings is important for developing new compounds with specific properties. These derivatives are commonly prepared through standard N-alkylation or reductive amination procedures.
One common method involves the reaction of a substituted aniline with a substituted benzyl (B1604629) halide in the presence of a base. nih.gov Another approach is the reductive amination between a substituted aniline and a substituted benzaldehyde (B42025), followed by N-alkylation. An alternative one-pot synthesis of N-benzyl-N-ethylanilines has been achieved through the reductive alkylation of aniline, a method that can be extended to prepare other substituted derivatives. researchgate.net These synthetic strategies allow for the introduction of a wide range of functional groups onto either the N-phenyl or the N-benzyl ring, enabling the fine-tuning of the molecule's electronic and steric properties.
| Derivative Type | Synthetic Method | Starting Materials | Reference |
|---|---|---|---|
| N-(substituted benzyl) anilines | Reductive Alkylation | Substituted aniline, Benzaldehyde | researchgate.net |
| 1-(substituted benzyl)-3-(phenylimino)indolin-2-ones | N-Alkylation | 3-(phenylimino)indolin-2-one, Substituted benzyl halide, NaH | nih.gov |
| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]ureas | Multi-step synthesis involving reductive amination | Substituted aniline, Substituted benzylamine (B48309) | mdpi.com |
Table 2: Synthetic approaches for this compound derivatives and related structures.
Incorporation into Polymer Structures
The direct polymerization of this compound is not extensively documented in scientific literature. However, the incorporation of structurally related aniline derivatives into polymer backbones provides insight into how this molecule could be integrated into macromolecular structures. The bulky N-benzyl and N-phenyl substituents would be expected to significantly influence the properties of any resulting polymer, such as solubility, thermal stability, and molecular packing.
Research into analogous polymer systems highlights relevant synthetic strategies and property modifications. For instance, a study on poly(benzimidazole imide)s (PBIIs) demonstrated that incorporating N-phenyl groups can address issues like high water absorption while maintaining excellent heat resistance. semanticscholar.org The introduction of the bulky N-phenyl substituent disrupted the polymer's chain packing, leading to a high glass-transition temperature (Tg) of 425 °C and reduced water affinity (1.4%). semanticscholar.org This suggests that incorporating this compound moieties could yield polymers with enhanced thermal properties and hydrophobicity.
Another relevant area of research is the polymerization of various phenylamines with a disulfide transfer reagent, such as sulfur monochloride, to create poly[N,N-(phenylamino)disulfides]. nih.gov This step-growth polymerization results in a polymer backbone consisting of nitrogen and sulfur atoms. nih.gov The electronic properties of the substituents on the phenylamine monomer influence the color and conjugation of the resulting polymer. nih.gov This method could potentially be adapted for this compound to create novel sulfur-containing polymers.
The table below summarizes findings from the polymerization of an analogous N-phenyl substituted monomer, providing expected property modifications if this compound were used.
| Monomer System | Polymer Type | Key Findings & Property Modifications |
| 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole | Poly(benzimidazole imide) (N-Ph-PBII) | Incorporation of N-phenyl group leads to high Tg (425 °C), low water absorption (1.4%), and improved optical transparency due to looser molecular packing. semanticscholar.org |
| Phenylamine derivatives | Poly[N,N-(phenylamino)disulfide] | Polymerization with S2Cl2 creates a conjugated backbone of [-N(R)SS-]. Substituents on the phenylamine affect the polymer's color and electronic properties. nih.gov |
Formation of Cyclometalated Complexes (e.g., Palladium, Platinum)
This compound is a suitable ligand for the formation of cyclometalated complexes, particularly with transition metals like palladium(II) and platinum(II). Cyclometalation is an intramolecular reaction where a metal center bonds to a carbon atom of the ligand, forming a stable metallacycle. In the case of this compound, the ortho-C-H bond of either the N-phenyl or the N-benzyl ring is the most likely site for this activation.
The formation of such complexes is driven by the chelate effect, resulting in thermodynamically stable five- or six-membered rings. The process typically involves the reaction of the ligand with a metal salt, such as palladium(II) acetate (B1210297) or potassium tetrachloroplatinate(II).
Palladium Complexes: The reaction of this compound with a palladium(II) salt is expected to yield a dimeric, halide-bridged cyclopalladated complex. This type of reaction has been observed with structurally similar ligands. For example, the exchange of cyclometalated ligands is a common synthetic route, where a pre-existing cyclopalladated complex reacts with an incoming ligand to form a new metallacycle. nih.gov While direct studies on this compound are limited, research on the guanylation of anilines catalyzed by palladium has shown the formation of stable bis(anilino)Pd(II) complexes as intermediates. beilstein-journals.org This indicates the strong affinity of the aniline nitrogen for palladium, which is the initial step before C-H activation.
Platinum Complexes: Platinum(II) is well-known for forming highly stable cyclometalated complexes that often exhibit interesting photophysical properties, such as strong phosphorescence. semanticscholar.orgrsc.orgbeilstein-journals.org The reaction of this compound with a Pt(II) source would likely lead to the formation of a square-planar complex. Research on ligands like N-benzyl-α-benzoylbenzylideneamine with Pt(II) has shown that delocalization in the resulting cyclometalated ring is a significant driving force for the orthometalation reaction. acs.org These complexes are often investigated for applications in organic light-emitting diodes (OLEDs) due to their emissive properties. semanticscholar.org
The characteristics of these cyclometalated complexes are heavily influenced by the nature of the ligand and the metal. The table below outlines the expected features of cyclometalated complexes formed with this compound based on data from analogous ligands.
| Metal Center | Ligand Type | Complex Characteristics & Research Findings |
| Palladium(II) | N,N-dimethylbenzylamine | Forms stable, dimeric, chloro-bridged cyclopalladated complexes. The thermodynamics and kinetics of the ligand exchange reactions have been studied. nih.gov |
| Platinum(II) | N-benzyl-α-benzoylbenzylideneamine | Forms stable cyclometalated complexes. Delocalization within the metallacycle is a key factor in the C-H activation process. acs.org |
| Platinum(II) | Phenyldiazine N^C ligands | Complexes exhibit phosphorescence from green to red/near-infrared. The emission properties can be tuned by modifying the ligand structure. rsc.org |
Advanced Research Applications and Potential Areas
Intermediate in Organic Synthesis
N-benzyl-N-phenylaniline and its derivatives are valuable intermediates in organic synthesis, providing a foundational structure for the construction of more complex molecules. The synthesis of N-substituted anilines, including N-benzylanilines, is a crucial step in the preparation of numerous organic compounds. beilstein-journals.org These aniline (B41778) derivatives are recognized as important building blocks in synthetic chemistry. beilstein-journals.org
One common method for the synthesis of N-benzylanilines involves the reaction of aniline with benzyl (B1604629) halides. researchgate.net More advanced, catalyst-free methods have also been developed, such as the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, which proceeds through an imine condensation–isoaromatization pathway. beilstein-journals.org Additionally, iron-supported nano-gold has been used as a catalyst for the one-pot synthesis of N-alkylated anilines from nitroarenes and alcohols, achieving high conversion and selectivity for N-benzylaniline. researchgate.net
The this compound scaffold is a key component in the synthesis of various biologically active molecules. For instance, N-benzyl-D-phenylalanine methyl ester hydrochloride, a derivative, serves as a crucial building block in the development of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com It is also utilized in peptide synthesis to create complex peptides with specific biological functions. chemimpex.com Furthermore, N,N-dibenzylamino aldehydes, which are structurally related, are important intermediates for a variety of diastereoselective carbon-carbon bond-forming reactions. orgsyn.org
Catalysis Research
The structural characteristics of this compound and its derivatives make them suitable for applications in catalysis, both as ligands for transition metals and in the burgeoning field of organocatalysis.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the design of effective ligands is crucial for the success of these transformations. researchgate.netnih.govrsc.org N-heterocyclic carbenes (NHCs), which can be synthesized from aniline derivatives, have emerged as a popular class of ligands in palladium-mediated cross-coupling reactions due to their strong σ-donating properties and steric bulk, which stabilize the metal center and enhance catalytic activity. researchgate.netnih.gov
Research has shown that palladium complexes bearing amido-linked N-heterocyclic carbene ligands, derived from imidazolium (B1220033) salts, are effective catalysts for Suzuki cross-coupling reactions. st-andrews.ac.uk These catalysts demonstrate the principle of using aniline-derived structures to create sophisticated ligands for transition metal catalysis. The development of such well-defined NHC-palladium(II) precatalysts offers significant advantages, including high stability and precise control over the palladium-to-ligand ratio. nih.gov
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in chemical synthesis. N-Heterocyclic Olefins (NHOs) are a class of highly polarized, nucleophilic alkenes that have found applications as organocatalysts. acs.org While direct catalysis by this compound itself is not the primary focus, its derivatives can be precursors to N-heterocyclic structures that form the basis of NHOs and their parent N-heterocyclic carbenes (NHCs). NHCs are known to be versatile organocatalysts for a variety of reactions, including benzoin (B196080) condensation and transesterification. acs.org The synthesis of these heterocyclic carbenes often starts from precursors that can be derived from aniline-based structures, highlighting the indirect but significant role of compounds like this compound in the development of novel organocatalysts.
Material Science and Advanced Materials
The incorporation of this compound moieties into polymers has led to the development of advanced materials with unique and tunable properties.
Poly(N-benzylaniline) (PNBA) is a soluble, semiconducting polymer that can be synthesized by the chemical or electrochemical oxidation of N-benzylaniline. buet.ac.bd The properties of polymers derived from aniline can be tuned by creating copolymers. For example, copolymers of aniline and N-phenylaniline have been synthesized with varying yields, conductivity, and solubility by adjusting the reaction conditions. researchgate.net
Thin films of plasma-polymerized N-benzylaniline (PPNBA) have been synthesized and their properties modified through heat treatment and iodine doping. buet.ac.bd These films are amorphous and exhibit changes in their chemical structure, such as the elimination of some benzyl groups, while retaining the conjugated nature of the polymer backbone. buet.ac.bd The optical and electrical properties of these films can be tuned; for instance, the optical band gap of poly(N-benzylaniline) thin films changes with annealing temperatures. nih.gov This tunability is crucial for applications in electronics and optics. The development of such polymeric materials showcases the potential of this compound as a monomer for creating functional polymers. mdpi.com
Exploration of Biological and Pharmaceutical Properties of Analogues and Derivatives
The this compound core structure is a key pharmacophore in a variety of biologically active compounds, and its analogues and derivatives are extensively studied in medicinal chemistry.
Extensive structure-activity relationship (SAR) studies have been conducted on N-benzyl phenethylamine (B48288) derivatives, which are analogues of this compound, to explore their potential as 5-HT2A/2C receptor agonists. nih.gov These studies have shown that N-benzyl substitution can significantly increase the binding affinity and functional activity of phenethylamines at these receptors. nih.gov For example, a series of 48 N-benzyl phenethylamines were synthesized and evaluated, with some compounds exhibiting subnanomolar binding affinities. nih.gov
Derivatives of this compound have also been investigated for other therapeutic applications. A series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated as inhibitors of monoamine oxidase (MAO) and cholinesterase, enzymes relevant to neurodegenerative diseases. nih.gov Some of these compounds showed selective inhibitory activity against MAO-A. nih.gov
Furthermore, N-benzyl aniline derivatives have been developed as potent antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). google.com These compounds have shown promising inhibitory activity against Gram-positive bacteria. google.com Other research has explored N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies. nih.gov The inhibitory potency of these compounds was found to correlate with their activity in non-small cell lung cancer cells. nih.gov
The following table provides a summary of the biological activities of some this compound analogues and derivatives:
| Derivative Class | Biological Target/Activity | Key Findings |
| N-benzyl phenethylamines | 5-HT2A/2C receptor agonists | N-benzyl substitution significantly improves binding affinity and functional activity. nih.gov |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | Monoamine oxidase (MAO) and cholinesterase inhibitors | Some derivatives show selective inhibition of MAO-A. nih.gov |
| N-benzyl aniline derivatives | Antibacterial agents | Exhibit good inhibitory activity against Gram-positive bacteria, including MRSA. google.com |
| N-benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 deubiquitinase inhibitors | Possess nanomolar inhibitory potency and show anticancer activity in non-small cell lung cancer cells. nih.gov |
| N-benzyl and N-allyl aniline derivatives | Acetylcholinesterase (AChE) and carbonic anhydrase (hCA) inhibitors | Demonstrated high potency as inhibitors for both enzyme classes. researchgate.net |
Monoamine Oxidase (MAO) and Cholinesterase Inhibition Studies of N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives
A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which are structurally related to this compound, have been synthesized and assessed for their inhibitory effects on monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE). mdpi.comnih.gov The compound (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (BPIQC) previously demonstrated a significant antidepressant effect in preclinical models. mdpi.comnih.gov
In a study involving 29 derivatives, researchers identified several compounds with notable inhibitory activity. nih.gov A preliminary screening at a concentration of 100 µM revealed that 19 of the compounds showed inhibitory activity against MAO. nih.gov Six of these compounds (2d, 2i, 2j, 2p, 2t, and 2v) exhibited inhibition rates greater than 50%. nih.gov Specifically, compound 2d, which features a para-F substituent, displayed the highest inhibitory activity at 71.8%. nih.gov
Further investigation led to the determination of IC₅₀ values for the most promising compounds. Four compounds (2i, 2p, 2t, and 2v) were found to be effective inhibitors of both MAO-A and MAO-B. nih.gov In contrast, compounds 2d and 2j demonstrated selective inhibition of MAO-A, with IC₅₀ values of 1.38 and 2.48 µM, respectively. nih.gov
Regarding cholinesterase inhibition, none of the synthesized compounds showed any inhibitory effect against AChE. mdpi.comnih.gov However, twelve of the compounds were active against BChE. mdpi.comnih.gov The most potent among these was compound 2t, which has a meta-methoxy substituent and achieved a 55% inhibition of BChE at a concentration of 100 μM. mdpi.com Importantly, the active compounds did not show cytotoxicity against L929 cells. nih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀ µM) | Note |
|---|---|---|---|
| 2d | MAO-A | 1.38 | Selective Inhibitor |
| 2j | MAO-A | 2.48 | Selective Inhibitor |
| 2i | MAO-A & MAO-B | N/A | Good Inhibitory Activity |
| 2p | MAO-A & MAO-B | N/A | Good Inhibitory Activity |
| 2t | MAO-A & MAO-B | N/A | Good Inhibitory Activity |
| 2v | MAO-A & MAO-B | N/A | Good Inhibitory Activity |
| 2t | BChE | 55% inhibition at 100 µM | Most potent BChE inhibitor in the series |
Molecular Docking Studies for Receptor Interactions
To understand the molecular basis of the observed inhibitory activities, molecular docking studies have been performed on N-benzyl-aniline derivatives and related compounds. nih.govresearchgate.net These computational methods help to visualize the interactions between the active compounds and the amino acid residues within the active sites of their protein targets. nih.gov
For the (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, molecular docking revealed several key interactions with the target protein receptors. nih.gov These in silico results were in good agreement with the experimental findings, providing a theoretical foundation for the observed biological activities. nih.govresearchgate.net
In a separate study on different N-benzyl- and N-allyl aniline derivatives, molecular docking computations were conducted using the Autodock Vina program to support in vitro inhibition studies against human carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE). researchgate.net The results showed that these aniline derivatives had high binding affinities towards the target enzymes. researchgate.net For instance, one of the N-benzyl aniline derivatives (compound 1a) exhibited strong binding energies of -9.1, -8.8, and -9.3 kcal/mol for hCA I, hCA II, and AChE, respectively. researchgate.net
Similarly, docking studies of new N-benzyl-3-indole derivatives against the DNA gyrase B enzymes of S. aureus and E. coli showed good binding energy and favorable binding modes. ekb.eg The compounds interacted with key amino acids in the enzyme's active site, suggesting a mechanism for their antimicrobial action by preventing cell division. ekb.eg These studies highlight the utility of molecular docking in rational drug design and in elucidating the structure-activity relationships of N-benzyl-aniline-based compounds. nih.govresearchgate.net
Antioxidant Properties of Related Anilines
Research has also explored the antioxidant potential of compounds structurally related to this compound. A study focused on novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (nitrones) investigated their antioxidant capacity through various in vitro assays, including interaction with the stable free radical DPPH. nih.govmdpi.com
The DPPH assay measures the radical scavenging ability of a compound. nih.govmdpi.com The study found that several of the synthesized nitrones demonstrated significant interaction with DPPH. nih.gov Specifically, nitrones 10b, 10c, and 10d showed high reducing activity, ranging from 64.5% to 81% after 20 minutes of interaction. In contrast, the unsubstituted analog (10a) exhibited lower activity. nih.govmdpi.com This suggests that the presence of substituents on the aryl ring enhances the radical scavenging ability of these N-benzyl derivatives. mdpi.com
The study concluded that compound 10c was the most promising, combining significant anti-lipid peroxidation activity (79%) with potent inhibition of the soybean lipoxygenase (LOX) enzyme, an indicator of anti-inflammatory effect. mdpi.com The structure-activity relationship indicated that the presence of electronegative fluorine atoms significantly influenced the inhibitory activity. nih.gov
| Compound | Reducing Activity (DPPH Assay) | Note |
|---|---|---|
| Nitrones 10b, 10c, 10d | 64.5% – 81% | High interaction with DPPH |
| Nitrone 10a | Lower than substituted analogs | Unsubstituted compound |
| Nitrone 10c | 79% (Anti-lipid peroxidation) | Most promising lead compound |
Corrosion Inhibition Studies of Schiff Bases
Schiff bases, which can be derived from aniline derivatives, are a significant class of organic compounds investigated for their effectiveness as corrosion inhibitors for various metals, particularly in acidic environments. bohrium.comnih.gov The efficacy of these compounds stems from their molecular structure, which typically includes an imine group (-C=N-), aromatic rings, and often electronegative atoms like nitrogen, oxygen, or sulfur. bohrium.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that mitigates corrosion. bohrium.comresearchgate.net
The presence of the imine group, with its lone pair of electrons and π electrons, is crucial for the enhanced inhibitory performance of Schiff bases compared to their precursor amines and aldehydes. scientific.netresearchgate.net Studies have shown that the inhibition efficiency of these compounds increases with their concentration. scientific.netresearchgate.net For example, a Schiff base derived from isatin (B1672199) and aniline was found to be a much better corrosion inhibitor for mild steel in 1 M HCl than a mixture of its starting materials, underscoring the importance of the imine functionality. scientific.net
Research on various Schiff bases has demonstrated high inhibition efficiencies. nih.govresearchgate.net One study on a Schiff base, 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO), reported a satisfactory inhibitor efficiency of 96.9% for mild steel in HCl at a concentration of 0.5 mM. nih.gov Another investigation of a novel Schiff base on carbon steel in sulfuric acid achieved up to 98% inhibition efficiency at a concentration of 1250 ppm. researchgate.net The adsorption of these inhibitors typically follows established models like the Langmuir isotherm. researchgate.net The planar nature of many Schiff base molecules and the presence of electron-donating groups further enhance their ability to adsorb onto metal surfaces and prevent corrosion. researchgate.net
Q & A
Q. How can researchers address low reproducibility in catalytic applications of this compound complexes?
- Ensure rigorous purification of ligands and metal precursors. Characterize catalytic intermediates via in situ techniques (e.g., EXAFS, EPR). Report turnover numbers (TON) and frequencies (TOF) with error margins to account for batch variability .
Data Reporting Standards
Q. What metadata is essential for publishing synthetic procedures involving this compound?
- Include reaction stoichiometry, solvent purity, catalyst loading, and purification methods. Provide accession codes for raw spectral data in repositories (e.g., PubChem, Zenodo) to comply with FAIR principles .
Q. How should conflicting solubility data for this compound in polar solvents be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
